![molecular formula C16H11Cl2NO5 B2888597 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate CAS No. 1203233-51-5](/img/structure/B2888597.png)
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule that contains a furan ring, an oxazole ring, and a dichlorophenoxy group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The dichlorophenoxy group is a type of phenoxy group that has two chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of the oxygen and nitrogen atoms in the rings would create regions of high electron density .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the dichlorophenoxy group might make this compound more polar and therefore more soluble in polar solvents .Scientific Research Applications
Exploring New Energetic Materials
Research into compounds based on oxazolyl and furanyl derivatives has shown promise in the development of insensitive energetic materials. These materials, characterized by their moderate thermal stabilities and superior detonation performance compared to traditional explosives like TNT, represent a significant advancement in the field of energetic materials. The insensitivity towards impact and friction of these compounds makes them safer alternatives for military and industrial applications (Yu et al., 2017).
Pharmacological Scaffold Development
The furan and oxazolyl moieties are integral to the synthesis of pharmacologically active substances. Functionally substituted oxadiazoles, especially those with hydrazone functionality, are considered promising drug candidates for treating neglected diseases. The development of new synthetic methods for these compounds opens up possibilities for creating effective treatments for a range of conditions, underscoring the versatility and potential of furan- and oxazolyl-based compounds in drug discovery (Epishina et al., 2022).
Natural Product Derivation and Pharmacological Activities
The extraction and characterization of furanyl derivatives from natural sources, like the red seaweed Gracilaria opuntia, have led to the discovery of compounds with significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings highlight the potential of furanyl derivatives in the development of new pharmaceuticals with improved safety profiles compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).
Antidepressant and Antianxiety Applications
Synthetic efforts have yielded novel furan- and oxazolyl-based compounds demonstrating significant antidepressant and antianxiety activities. Through behavioral tests in animal models, these compounds have shown potential as safer, more effective treatments for mental health disorders, highlighting the therapeutic potential of these chemical frameworks in neuropsychopharmacology (Kumar et al., 2017).
Advancements in Catalytic Synthesis and ADMET Modeling
Research into chalcone derivatives featuring furan-2-carbonyl moieties has led to the development of potent antioxidant agents. Through catalytic synthesis and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, these studies contribute to the understanding of the molecular interactions underlying their antioxidant activity, paving the way for the development of new therapeutic agents with optimized pharmacokinetic profiles (Prabakaran et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have been found to exhibit diverse pharmacological activities . They have been proven to be effective bactericides, pesticides, and fungicides .
Mode of Action
It can be inferred from related compounds that the interaction with their targets leads to changes at the molecular level, which can result in various biological activities .
Biochemical Pathways
Related compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles are known to affect a broad spectrum of biological activities .
Result of Action
Related compounds have been associated with diverse pharmacological activities .
Future Directions
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO5/c17-10-3-4-13(12(18)6-10)22-9-16(20)23-8-11-7-15(24-19-11)14-2-1-5-21-14/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHSFWNUBHPQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)
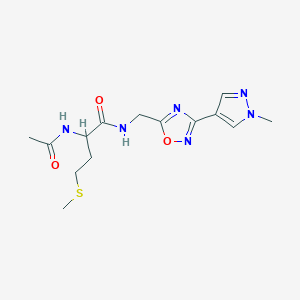
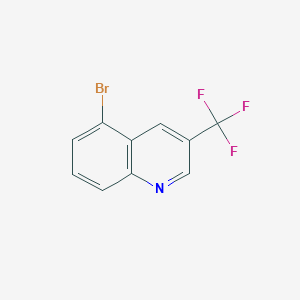
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)
![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)
![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)
![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)
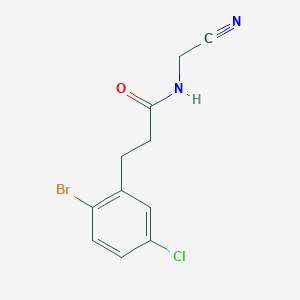

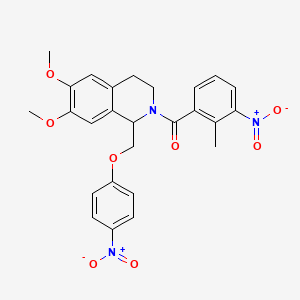
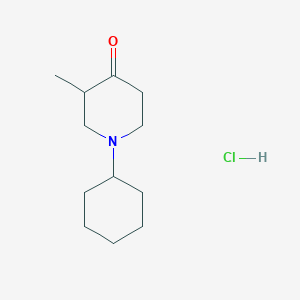
![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)
